molecular formula C11H10BrClF2O2 B14045644 1-(3-(Bromomethyl)-2-(difluoromethoxy)phenyl)-2-chloropropan-1-one

1-(3-(Bromomethyl)-2-(difluoromethoxy)phenyl)-2-chloropropan-1-one

Katalognummer: B14045644
Molekulargewicht: 327.55 g/mol
InChI-Schlüssel: RMYXOFSUEHKYPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-(Bromomethyl)-2-(difluoromethoxy)phenyl)-2-chloropropan-1-one is a complex organic compound that features a bromomethyl group, a difluoromethoxy group, and a chloropropanone moiety

Vorbereitungsmethoden

The synthesis of 1-(3-(Bromomethyl)-2-(difluoromethoxy)phenyl)-2-chloropropan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the bromination of a difluoromethoxy-substituted benzene derivative, followed by chlorination and subsequent functional group transformations to introduce the bromomethyl and chloropropanone groups. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures and the use of specific catalysts, to enhance yield and purity.

Analyse Chemischer Reaktionen

1-(3-(Bromomethyl)-2-(difluoromethoxy)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium azide or potassium cyanide.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation with strong oxidizing agents can lead to the formation of carboxylic acids.

    Addition Reactions: The chloropropanone moiety can undergo addition reactions with nucleophiles, such as amines or thiols, to form new carbon-nitrogen or carbon-sulfur bonds.

Wissenschaftliche Forschungsanwendungen

1-(3-(Bromomethyl)-2-(difluoromethoxy)phenyl)-2-chloropropan-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(3-(Bromomethyl)-2-(difluoromethoxy)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The difluoromethoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Vergleich Mit ähnlichen Verbindungen

1-(3-(Bromomethyl)-2-(difluoromethoxy)phenyl)-2-chloropropan-1-one can be compared with other similar compounds, such as:

    1-(3-(Bromomethyl)phenyl)-2-chloropropan-1-one: Lacks the difluoromethoxy group, which may result in different chemical properties and biological activities.

    1-(3-(Bromomethyl)-2-methoxyphenyl)-2-chloropropan-1-one: Contains a methoxy group instead of a difluoromethoxy group, potentially affecting its reactivity and interactions with biological targets.

The unique combination of functional groups in this compound makes it a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C11H10BrClF2O2

Molekulargewicht

327.55 g/mol

IUPAC-Name

1-[3-(bromomethyl)-2-(difluoromethoxy)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C11H10BrClF2O2/c1-6(13)9(16)8-4-2-3-7(5-12)10(8)17-11(14)15/h2-4,6,11H,5H2,1H3

InChI-Schlüssel

RMYXOFSUEHKYPW-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)C1=CC=CC(=C1OC(F)F)CBr)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.